molecular formula C22H22Cl2N2S B15342341 12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride CAS No. 38915-56-9

12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride

Cat. No.: B15342341
CAS No.: 38915-56-9
M. Wt: 417.4 g/mol
InChI Key: MCJIDILBDIXVPP-UHFFFAOYSA-N
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Description

12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benz(b)acridine core, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride typically involves multiple steps, starting with the preparation of the benz(b)acridine coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This intercalation is facilitated by the planar structure of the benz(b)acridine core .

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another DNA-intercalating agent used in similar biological applications.

    Quinacrine: Known for its anti-malarial properties and also used in cancer research.

    Thiazacridine: Studied for its anti-cancer properties.

Uniqueness

12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential for targeted anti-cancer therapy .

Properties

CAS No.

38915-56-9

Molecular Formula

C22H22Cl2N2S

Molecular Weight

417.4 g/mol

IUPAC Name

benzo[b]acridin-12-yl-[3-(2-chloroethylsulfanyl)propyl]azanium;chloride

InChI

InChI=1S/C22H21ClN2S.ClH/c23-10-13-26-12-5-11-24-22-18-8-3-4-9-20(18)25-21-15-17-7-2-1-6-16(17)14-19(21)22;/h1-4,6-9,14-15H,5,10-13H2,(H,24,25);1H

InChI Key

MCJIDILBDIXVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)[NH2+]CCCSCCCl.[Cl-]

Origin of Product

United States

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